molecular formula C11H6Cl2N2O3 B12556093 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 148119-29-3

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12556093
CAS No.: 148119-29-3
M. Wt: 285.08 g/mol
InChI Key: FPLWWEZUWNRVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidine ring, which is further substituted with a trione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,4,6-pyrimidinetrione with 2,3-dichlorobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The dichlorophenyl group and the pyrimidine ring are thought to play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar compounds to 5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

148119-29-3

Molecular Formula

C11H6Cl2N2O3

Molecular Weight

285.08 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-3-1-2-5(8(7)13)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18)

InChI Key

FPLWWEZUWNRVJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.